2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
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Overview
Description
The compound contains several functional groups including a methoxyphenyl group, a triazolo[4,3-b]pyridazine ring, and an acetamide group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound’s structure includes a triazolo[4,3-b]pyridazine ring, which is a fused ring system containing nitrogen atoms. This type of structure is often seen in pharmaceuticals and could contribute to the compound’s potential biological activity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis, and the methoxy group could participate in ether cleavage reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Anticancer and Antimicrobial Applications
A study by Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which showed inhibition activity against HCT 116 cancer cell lines, indicating potential anticancer applications. These compounds also displayed antimicrobial activities, suggesting a dual-functionality that could be pertinent to the chemical compound (Kumar et al., 2019).
PI3K Inhibitor for Anticancer Effects
Another relevant study by Wang et al. (2015) focused on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to replace the acetamide group with alkylurea. The modified compounds retained antiproliferative activity against human cancer cell lines and showed reduced toxicity, indicating their potential as anticancer agents with PI3K inhibitory effects (Wang et al., 2015).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to have antimicrobial activity, suggesting that this compound could potentially act by disrupting bacterial cell wall synthesis or inhibiting bacterial protein synthesis .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-29-18-9-7-16(8-10-18)15-20(28)23-13-14-30-21-12-11-19-24-25-22(27(19)26-21)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMXWYCWINOOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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